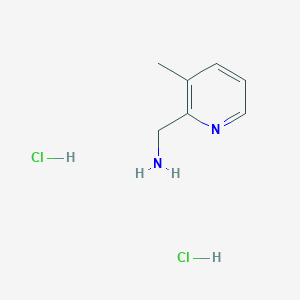

(3-Methylpyridin-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(3-methylpyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6-3-2-4-9-7(6)5-8;;/h2-4H,5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYUXSPAMHLAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594273 | |

| Record name | 1-(3-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357288-02-9 | |

| Record name | 1-(3-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (3-Methylpyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 3-methylpyridine with formaldehyde and ammonium chloride under controlled conditions . The reaction is carried out in an inert atmosphere at room temperature to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

(3-Methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the realm of chemistry, (3-Methylpyridin-2-yl)methanamine dihydrochloride serves as a building block for synthesizing more complex molecules. It is particularly useful in the development of heterocyclic compounds, which are critical in medicinal chemistry.

Key Reactions:

- Oxidation: Can be oxidized using agents like potassium permanganate.

- Reduction: Reduced using lithium aluminum hydride.

- Substitution: Undergoes nucleophilic substitution reactions at the methanamine group.

Biology

The compound is utilized in biological research to explore interactions between pyridine derivatives and biological macromolecules. It acts as a model compound for understanding similar structures' behavior in biological systems.

Biological Activities:

- Enzyme Inhibition: Investigated for inhibiting phosphodiesterase enzymes, crucial for regulating cellular signaling pathways.

- Receptor Binding: Shows potential in binding to neurotransmitter receptors, relevant for psychiatric disorders.

Medicine

In medicinal chemistry, this compound is explored for therapeutic properties. It has been evaluated for its role in drug development targeting specific enzymes or receptors.

Case Studies:

-

PDE Inhibition: A study focused on developing phosphodiesterase inhibitors indicated that structural modifications could enhance binding affinity towards specific PDE subtypes.

Compound Activity Notes This compound PDE inhibitor Modifications enhance potency - Neurotransmitter Receptor Interaction: Investigations showed that this compound could modulate serotonin receptor activity, suggesting potential applications in mood disorder treatments.

Industry

In industrial applications, this compound is used in producing specialty chemicals and as an intermediate in synthesizing various pharmaceuticals. Its unique properties make it valuable for developing agrochemicals and other industrial products.

Comparative Analysis of Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally related compounds is provided below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (3-Methoxy-6-methylpyridin-2-yl)methanamine | Different substitution pattern | Similar enzyme inhibition potential |

| (6-Methoxypyridin-3-yl)methanamine | Lacks methyl group | Reduced receptor binding affinity |

Mechanism of Action

The mechanism of action of (3-Methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

(3-Methoxypyridin-2-yl)methanamine Dihydrochloride

- CAS : 1276056-71-3

- Formula : C₇H₁₀N₂O·2HCl

- Molecular Weight : 211.089 g/mol

- Key Difference : Replacement of the 3-methyl group with a methoxy (-OCH₃) group.

- This modification may alter receptor-binding affinity or metabolic stability in pharmacological contexts .

(2-Methylpyridin-4-yl)methanamine Dihydrochloride

- CAS : 1357353-58-2

- Formula : C₇H₁₀N₂·2HCl

- Molecular Weight : 195.09 g/mol

- Key Difference : Methyl group at the pyridine 4-position instead of 3.

- Impact: Positional isomerism affects electronic distribution and steric interactions.

(3,5-Dimethylpyridin-2-yl)methanamine Hydrochloride

- CAS : 1257535-52-6

- Formula : C₈H₁₂N₂·HCl

- Molecular Weight : 172.65 g/mol (free base)

- Key Difference : Additional methyl group at the pyridine 5-position.

- Impact : Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility. The dual methyl groups could improve stability against oxidative metabolism .

Cyclopropyl(3-methylpyridin-2-yl)methanamine Dihydrochloride

- CAS : 2061979-36-8

- Formula : C₁₀H₁₄N₂·2HCl

- Molecular Weight : 231.15 g/mol

- Key Difference : Cyclopropyl substituent on the methanamine group.

Physicochemical and Pharmacological Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|---|---|---|

| This compound | 357288-02-9 | C₇H₁₀N₂·2HCl | 195.09 | 3-methyl, 2-aminomethyl | High | 1.2 |

| (3-Methoxypyridin-2-yl)methanamine dihydrochloride | 1276056-71-3 | C₇H₁₀N₂O·2HCl | 211.09 | 3-methoxy | Moderate | 0.8 |

| (2-Methylpyridin-4-yl)methanamine dihydrochloride | 1357353-58-2 | C₇H₁₀N₂·2HCl | 195.09 | 4-methyl | High | 1.1 |

| (3,5-Dimethylpyridin-2-yl)methanamine hydrochloride | 1257535-52-6 | C₈H₁₂N₂·HCl | 172.65 | 3,5-dimethyl | Moderate | 1.5 |

| Cyclopropylthis compound | 2061979-36-8 | C₁₀H₁₄N₂·2HCl | 231.15 | Cyclopropyl, 3-methyl | Low | 2.3 |

Notes:

Biological Activity

(3-Methylpyridin-2-yl)methanamine dihydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₇H₁₂Cl₂N₂

- Molecular Weight : 195.09 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with a methyl group and an amine functional group, typically encountered as a dihydrochloride salt to enhance solubility and stability in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound modulates the activity of these targets, leading to diverse pharmacological effects. Specific mechanisms include:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain metabolic enzymes, which could be relevant for therapeutic applications.

- Receptor Interaction : It has been shown to act as a ligand in biochemical assays, indicating potential roles in modulating receptor activity.

Biological Activities

-

Antimicrobial Properties

- Studies have indicated that this compound exhibits antimicrobial activity against specific bacterial strains. This property makes it a candidate for further exploration in drug development aimed at treating infections.

- Antiparasitic Activity

- Pharmacological Applications

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate efficacy.

Case Study 2: Enzyme Interaction

In vitro assays revealed that this compound inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for folate metabolism in pathogens. This inhibition was characterized by an IC50 value of 150 nM, suggesting potential as an antimalarial agent.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (3-Methylpyridin-2-yl)methanamine dihydrochloride, and how can purity be optimized?

- Methodological Answer: Synthesis typically involves reductive amination of 3-methylpyridine-2-carbaldehyde using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Purity optimization includes post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) followed by HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm >95% purity . Intermediate characterization by -NMR (DMSO-, δ 8.3–6.8 ppm for pyridine protons) and mass spectrometry (exact mass: 122.17 for free base; 262.04 for dihydrochloride) is critical .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer: Store desiccated at –20°C under inert gas (argon) to prevent hygroscopic degradation. Use PPE (gloves, lab coat) and conduct reactions in a fume hood due to potential respiratory irritation. Refer to GHS-compliant SDS sheets for hazard-specific protocols, including spill management (neutralize with sodium bicarbonate) and waste disposal via certified chemical waste services .

Q. What analytical techniques are essential for confirming structural identity and purity?

- Methodological Answer:

- X-ray crystallography : Use SHELX software for single-crystal structure determination (e.g., space group , -factor < 0.05) to resolve stereochemical ambiguities .

- NMR spectroscopy : Assign peaks using --HSQC and HMBC to confirm substitution patterns (e.g., methyl group at C3 of pyridine).

- Mass spectrometry : High-resolution ESI-MS (expected [M+H]: 123.08 for free base; [M+2HCl–H]: 215.51 for dihydrochloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer: Cross-validate assays under standardized conditions. For example, if IC values for LOXL2 inhibition vary, repeat enzyme assays (e.g., fluorometric LOXL2 activity kit) with controlled pH (7.4), temperature (25°C), and substrate concentrations. Use positive controls (e.g., β-aminopropionitrile) and statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify batch-to-batch variability or solvent effects (DMSO vs. aqueous buffers) .

Q. What strategies are effective for studying the compound’s solubility and stability in physiological buffers?

- Methodological Answer:

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by UV-Vis quantification (λ = 260 nm for pyridine derivatives).

- Stability : Use LC-MS to monitor degradation products under oxidative (HO), thermal (40°C), and photolytic (ICH Q1B guidelines) stress. Adjust formulation with cyclodextrins or liposomes if instability is observed .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer: Perform molecular docking (AutoDock Vina) against target proteins (e.g., LOXL2 PDB: 4AJH) to identify key interactions (e.g., hydrogen bonding with pyridine-N, hydrophobic contacts with methyl group). Use QSAR models to predict bioactivity of derivatives (e.g., substituting methyl with trifluoromethyl) and validate via synthesis and SPR binding assays .

Q. What experimental approaches are suitable for investigating metabolic pathways of this compound?

- Methodological Answer: Incubate with human liver microsomes (HLMs) and NADPH cofactor. Analyze metabolites via UPLC-QTOF-MS (negative/positive ion modes). Identify phase I metabolites (e.g., hydroxylation at C4 of pyridine) and phase II conjugates (glucuronidation) using software (e.g., MetaboLynx). Compare with in silico predictions (Meteor Nexus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.